5-Hydroxy-2-methoxypyridine
Overview
Description
5-Hydroxy-2-methoxypyridine is an organic compound with the chemical formula C6H7NO2. It is a white to yellow crystalline powder that is soluble in water, alcohols, and acid solvents but insoluble in ketone and ether solvents . This compound is commonly used in the pharmaceutical field, particularly in the synthesis of antiviral and anti-tumor drugs . It also serves as an intermediate in organic synthesis reactions, making it valuable in the synthesis of complex organic compounds .
Synthetic Routes and Reaction Conditions:
Reaction of Pyridine and Methanol: Pyridine reacts with methanol to generate 2-methoxypyridine.
Hydroxylation: 2-Methoxypyridine is then reacted with sodium hydroxide or sodium bicarbonate to produce this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Mechanism of Action
Target of Action
It is known that this compound is used as a starting reagent for the synthesis of other complex compounds .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 5-Hydroxy-2-methoxypyridine may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
It is known to participate in suzuki–miyaura coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds.
Result of Action
Its participation in suzuki–miyaura coupling reactions suggests that it plays a crucial role in the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methoxypyridine interacts with various enzymes, proteins, and other biomolecules. It has been used as a ligand of a platinum complex, showing protein kinase inhibitory action at nanomolar levels . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules and potential enzyme inhibition or activation
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions. Detailed information on these processes is not currently available .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Scientific Research Applications
Chemistry: 5-Hydroxy-2-methoxypyridine is used as an intermediate in the synthesis of complex organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is utilized in the synthesis of antiviral and anti-tumor drugs. Its derivatives have shown potential in inhibiting various biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Comparison with Similar Compounds
2-Methoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 5-position.
2-Hydroxypyridine: Similar to 5-Hydroxy-2-methoxypyridine but with the hydroxyl group at the 2-position.
3-Hydroxypyridine: Another similar compound with the hydroxyl group at the 3-position.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
6-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKDKVMHWPZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469560 | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-97-0 | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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